N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide
Overview
Description
N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide is an organic compound with a complex structure, featuring a cyclobutane ring attached to a carboxamide group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxybenzaldehyde, undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-ethoxyphenyl)ethanol.
Cyclobutanecarboxylic Acid Formation: Cyclobutanecarboxylic acid is prepared through a cyclization reaction of a suitable precursor, such as 1,4-dibromobutane, using a strong base like sodium hydride.
Amide Bond Formation: The final step involves the coupling of 1-(4-ethoxyphenyl)ethanol with cyclobutanecarboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: N-[1-(4-ethoxyphenyl)ethyl]cyclobutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as liquid crystals or polymers.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the cyclobutanecarboxamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-[1-(4-ethoxyphenyl)ethyl]cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The cyclobutane ring also imparts rigidity to the molecule, affecting its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14-9-7-12(8-10-14)11(2)16-15(17)13-5-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXLTBUDLFHTQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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